An In-depth Technical Guide to Dansylamidoethyl Methanethiosulfonate: Properties and Applications
An In-depth Technical Guide to Dansylamidoethyl Methanethiosulfonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansylamidoethyl methanethiosulfonate (B1239399) (MTS-Dansyl) is a thiol-reactive fluorescent probe pivotal for investigating protein structure and function. Its utility stems from the specific and rapid reaction of its methanethiosulfonate group with sulfhydryl groups of cysteine residues, forming a stable disulfide bond. This covalent attachment allows the introduction of the environmentally sensitive dansyl fluorophore to a specific site on a protein. The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, making MTS-Dansyl a powerful tool for probing conformational changes in proteins, including ion channels and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the chemical properties of Dansylamidoethyl methanethiosulfonate, detailed experimental protocols for its use, and a comparative analysis with other common thiol-reactive fluorescent probes.
Core Chemical Properties
Dansylamidoethyl methanethiosulfonate is a versatile fluorescent probe with a unique combination of a thiol-reactive group and an environmentally sensitive fluorophore.[1][2] A thorough understanding of its chemical properties is essential for its effective application in research.
Structural and Physicochemical Data
| Property | Value | Reference |
| Chemical Name | 2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl methanethiosulfonate | [3] |
| Synonyms | MTS-Dansyl, Dansylamidoethyl MTS | [3] |
| CAS Number | 355115-41-2 | [2] |
| Molecular Formula | C₁₅H₂₀N₂O₄S₃ | [2] |
| Molecular Weight | 388.53 g/mol | [2] |
| Appearance | Yellow Solid | |
| Excitation Maximum (λex) | ~335 nm | |
| Emission Maximum (λem) | ~526 nm |
Solubility and Stability
Methanethiosulfonate (MTS) reagents, including Dansylamidoethyl methanethiosulfonate, are known to be hygroscopic and susceptible to hydrolysis in aqueous solutions, particularly in the presence of nucleophiles. For optimal performance, it is recommended to store the compound in a desiccator at -20°C and to prepare solutions immediately before use.[4] While solutions in distilled water may be stable for several hours at 4°C, they decompose more rapidly in buffer solutions.[4] For non-water-soluble MTS reagents, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[4]
Reaction Mechanism and Specificity
The core utility of Dansylamidoethyl methanethiosulfonate lies in its specific and rapid reaction with thiol groups. The methanethiosulfonate moiety reacts with the sulfhydryl group (-SH) of a cysteine residue to form a mixed disulfide bond.[5] This reaction is highly selective for thiols over other functional groups present in proteins, such as amines and hydroxyls, especially under mild pH conditions (typically pH 7.0-8.5).[6]
Figure 1: Reaction of Dansylamidoethyl Methanethiosulfonate with a protein thiol.
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of proteins with Dansylamidoethyl methanethiosulfonate. Optimization may be required for specific proteins and experimental setups.
General Protein Labeling Protocol
This protocol is adapted from general procedures for labeling cysteine residues with thiol-reactive probes.[7]
Materials:
-
Protein of interest with an accessible cysteine residue
-
Dansylamidoethyl methanethiosulfonate (MTS-Dansyl)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column (e.g., PD-10)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will compete with the protein's thiol for reaction with the MTS-Dansyl.[7]
-
Preparation of MTS-Dansyl Stock Solution: Immediately before use, dissolve Dansylamidoethyl methanethiosulfonate in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the MTS-Dansyl stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-fold molar excess over the MTS-Dansyl to react with any unreacted probe.
-
Removal of Excess Probe: Remove unreacted MTS-Dansyl and the quenching reagent by dialysis or using a desalting column.
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (~335 nm).
Figure 2: General workflow for protein labeling with MTS-Dansyl.
Site-Directed Fluorescence Labeling of Ion Channels
Dansylamidoethyl methanethiosulfonate is particularly useful for studying the conformational dynamics of ion channels.[5] By introducing a cysteine residue at a specific site through mutagenesis, the probe can be targeted to a region of interest. Changes in the fluorescence of the attached dansyl group can then be correlated with channel gating or ligand binding.
Experimental Considerations:
-
Cysteine Accessibility: The introduced cysteine must be accessible to the aqueous environment for labeling to occur.
-
Functional Integrity: It is crucial to verify that the cysteine mutation and the subsequent labeling do not significantly alter the function of the ion channel.
-
Voltage Clamp Fluorometry: This technique combines voltage clamp electrophysiology with fluorescence spectroscopy to simultaneously measure channel activity and conformational changes reported by the fluorescent probe.
Applications in Signaling Pathway Research
The environmentally sensitive fluorescence of the dansyl group makes Dansylamidoethyl methanethiosulfonate a valuable tool for studying signaling pathways, particularly those involving conformational changes in receptors.
Probing GPCR Conformation
G-protein coupled receptors (GPCRs) undergo conformational changes upon agonist binding, which is a critical step in signal transduction.[8][9] By labeling a cysteine residue introduced into a specific region of a GPCR, such as the cytoplasmic loop or the end of a transmembrane helix, researchers can monitor these conformational changes through changes in the fluorescence of the dansyl probe.[10] An increase in fluorescence intensity or a blue shift in the emission maximum can indicate that the probe has moved into a more hydrophobic environment, reflecting a change in the receptor's conformation.[10]
Figure 3: Probing GPCR activation with MTS-Dansyl.
Fluorescence Resonance Energy Transfer (FRET) Studies
Dansylamidoethyl methanethiosulfonate can serve as a donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments. FRET is a powerful technique for measuring distances on the nanometer scale and can be used to study protein-protein interactions or intramolecular conformational changes.[11] When a donor fluorophore (like dansyl) is in close proximity (typically 1-10 nm) to an acceptor fluorophore, non-radiative energy transfer can occur from the donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. By labeling two different sites on a protein or two interacting proteins with a FRET pair, researchers can monitor changes in the distance between these sites.
Comparative Analysis with Other Thiol-Reactive Probes
The choice of a fluorescent probe for thiol modification depends on the specific application and the desired properties. Here, we compare Dansylamidoethyl methanethiosulfonate with other commonly used thiol-reactive probes.
| Feature | Dansylamidoethyl Methanethiosulfonate | Fluorescein Maleimide | BODIPY Dyes |
| Reactivity | High, specific for thiols | High, specific for thiols | High, specific for thiols |
| Excitation (nm) | ~335 | ~490 | Varies (typically 488-650) |
| Emission (nm) | ~526 | ~520 | Varies (typically 500-700) |
| Quantum Yield | Moderate, highly environment-dependent | High | Generally high |
| Photostability | Moderate | Moderate | Generally high |
| Environmental Sensitivity | High (sensitive to polarity) | pH-sensitive | Can be designed to be environmentally sensitive[12][13] |
| Advantages | Excellent for probing conformational changes | Bright, well-established probe | High photostability, variety of colors |
| Disadvantages | Lower photostability than some dyes | pH sensitivity, moderate photostability | Can be less sensitive to environmental polarity |
Key Considerations for Probe Selection:
-
For studies focused on detecting conformational changes, the environmental sensitivity of Dansylamidoethyl methanethiosulfonate is a significant advantage.
-
For applications requiring high brightness and a well-characterized probe, fluorescein maleimide is a common choice, although its pH sensitivity must be considered.
-
When photostability and a wide range of color options are paramount, BODIPY dyes are often preferred.
Conclusion
Dansylamidoethyl methanethiosulfonate is a powerful and versatile tool for researchers in cell biology, biochemistry, and drug development. Its ability to specifically label cysteine residues and report on the local environment through its environmentally sensitive fluorescence makes it particularly well-suited for studying protein conformational dynamics. By carefully considering its chemical properties and following optimized experimental protocols, researchers can leverage the unique advantages of this probe to gain valuable insights into the intricate workings of proteins and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational flexibility and structural dynamics in GPCR-mediated G protein activation: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring GPCR conformation with GFP-inspired dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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